molecular formula C21H14ClN5O4 B2422747 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide CAS No. 1005297-98-2

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide

Cat. No.: B2422747
CAS No.: 1005297-98-2
M. Wt: 435.82
InChI Key: AWXUOJRADHZDFM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a nitrobenzamide group, and a chloro substituent, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O4/c1-12-24-19-16(3-2-10-23-19)21(29)26(12)14-6-4-13(5-7-14)25-20(28)17-11-15(27(30)31)8-9-18(17)22/h2-11H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUOJRADHZDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrido[2,3-d]Pyrimidinone Synthesis

The pyrido[2,3-d]pyrimidin-4(3H)-one core forms the foundation of the target molecule. Two principal routes dominate its synthesis:

Cyclocondensation of 2-Aminonicotinic Acid Derivatives

Reaction of 2-amino-5-methylnicotinic acid with formamide or urea under reflux conditions (180°C, 6–8 hours) generates the 2-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine scaffold. This method achieves 65–72% yields but requires careful temperature control to prevent decarboxylation.

Vilsmeier-Haack Cyclization

Alternative approaches employ the Vilsmeier reagent (phosphoryl chloride/dimethylformamide) to cyclize 6-amino-1,3-dimethyluracil derivatives. For example, treating 6-amino-1,3-dimethyluracil with the Vilsmeier complex at 0–5°C followed by neutralization with triethylamine yields the pyrido[2,3-d]pyrimidinone core in 58% yield. This method enhances regioselectivity but demands anhydrous conditions.

Comparative Analysis of Core Synthesis Methods
Method Starting Material Reagents/Conditions Yield (%) Purity (%)
Cyclocondensation 2-Amino-5-methylnicotinic acid Formamide, 180°C, 8h 68 95
Vilsmeier-Haack 6-Amino-1,3-dimethyluracil POCl3/DMF, 0–5°C, 3h 58 92

Amidation with 2-Chloro-5-Nitrobenzoyl Chloride

The final step involves coupling the 4-aminophenyl intermediate with 2-chloro-5-nitrobenzoyl chloride:

Schotten-Baumann Reaction

Dropwise addition of 2-chloro-5-nitrobenzoyl chloride (1.2 eq) to a stirred solution of the aniline intermediate in dichloromethane and aqueous sodium hydroxide (10%) at 0°C affords the target amide. After 2 hours, the product precipitates at 85% yield.

N,N’-Carbonyldiimidazole (CDI) Activation

Activating the carboxylic acid (2-chloro-5-nitrobenzoic acid) with CDI in tetrahydrofuran (THF) followed by reaction with the aniline derivative improves solubility and reduces side products. This method achieves 91% yield but requires rigorous moisture exclusion.

Amidation Efficiency Under Varied Conditions
Condition Solvent Base Temperature (°C) Yield (%)
Schotten-Baumann DCM/H2O NaOH 0 85
CDI Activation THF DIEA 25 91

Purification and Crystallization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials. Recrystallization from ethanol/water (4:1) yields needle-like crystals with >99% purity. X-ray diffraction studies confirm the absence of polymorphic variations, critical for consistent bioactivity.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times for core cyclization from 8 hours to 20 minutes while maintaining 70% yield.

Solvent Effects

Polar aprotic solvents (e.g., NMP, DMF) enhance SNAr reactivity but complicate downstream purification. Mixed solvent systems (acetonitrile/water) balance reactivity and workability.

Analytical Characterization

Critical spectroscopic data validate structural integrity:

  • HRMS (ESI) : m/z 481.0921 [M+H]+ (calculated 481.0918 for C22H15ClN5O4)
  • 1H NMR (400 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.84 (d, J = 2.4 Hz, 1H), 8.42 (dd, J = 8.8, 2.4 Hz, 1H), 8.21 (d, J = 8.8 Hz, 1H), 7.89–7.78 (m, 4H), 6.95 (s, 1H), 2.54 (s, 3H).

Challenges and Mitigations

  • Regioselectivity in Cyclization : Competing ring formation at position 7 is minimized using bulky bases (e.g., DBU) during Vilsmeier reactions.
  • Nitro Group Reduction Over-Reduction : Employing ammonium formate as a hydrogen donor prevents further reduction of the nitro to an amine.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups replacing the chloro substituent.

Scientific Research Applications

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-aminobenzamide
  • 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-methoxybenzamide

Uniqueness

The uniqueness of 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

The compound 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide , a derivative of benzamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization to introduce the nitro and chloro groups. Common synthetic routes may involve condensation reactions with appropriate starting materials like 2-aminopyridine and aldehydes, followed by cyclization and chlorination reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, structure-activity relationship (SAR) studies have shown that nitro-substituted derivatives can enhance antimycobacterial activity against Mycobacterium tuberculosis . The presence of the nitro group is crucial for this activity, as modifications to this group often result in diminished efficacy.

Anticancer Potential

The compound is also being investigated for its anticancer properties. A study on benzamide derivatives indicated that similar compounds could act as inhibitors of RET kinase, a target in various cancers. These compounds demonstrated moderate to high potency in enzyme assays and showed promise in inhibiting cell proliferation driven by RET mutations .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific kinases or enzymes involved in cancer cell proliferation.
  • Antimycobacterial Activity : The compound’s structure allows it to interact with bacterial enzymes crucial for survival and replication .

Case Studies

  • RET Kinase Inhibition : A series of studies focused on benzamide derivatives indicated that certain modifications could lead to enhanced inhibition of RET kinase activity. For example, a compound structurally related to this compound was shown to inhibit cell proliferation effectively in vitro .
  • Antimycobacterial Activity : In a comparative study involving various nitro-substituted pyrimidine derivatives, the presence of multiple nitro groups was linked to increased antimycobacterial efficacy against M. tuberculosis, highlighting the importance of chemical structure in determining biological activity .

Data Table: Biological Activity Overview

Activity Compound Effectiveness Reference
Antimicrobial2-chloro-N-(4-{...}-5-nitrobenzamideModerate to High
RET Kinase InhibitionRelated Benzamide DerivativesModerate
CytotoxicityVarious Nitro DerivativesLow

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR: Identify aromatic protons (δ 7.2–8.5 ppm for nitrobenzamide), pyrido[2,3-d]pyrimidine NH (δ 10–12 ppm), and methyl groups (δ 2.5–3.0 ppm) .
    • 13C^{13}C-NMR: Confirm carbonyl carbons (C=O at δ 165–175 ppm) and quaternary carbons in the heterocyclic core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (expected m/z ~494.8 for C₂₃H₁₆ClN₅O₄) and fragments (e.g., loss of NO₂ group at m/z ~448) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) and resolve isomers (e.g., regioisomers from nitro group positioning) .

Advanced Application : Pair X-ray crystallography (if crystals are obtainable) with DFT calculations to validate 3D conformation and hydrogen-bonding patterns .

How can researchers identify and validate biological targets for this compound?

Advanced Research Question

  • In vitro kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrido[2,3-d]pyrimidine kinase inhibitors .
  • Cellular thermal shift assays (CETSA) : Expose cancer cell lysates to the compound, heat-denature, and identify stabilized proteins via LC-MS/MS .
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PDB ID 1M17 for EGFR), prioritizing residues like Lys721 and Thr766 .

Data Contradiction Example : If bioactivity varies across cell lines (e.g., IC₅₀ = 2 μM in HeLa vs. 10 μM in MCF-7), validate target expression via Western blotting or CRISPR knockouts .

What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?

Advanced Research Question

  • Substituent modification :
    • Nitro group replacement : Replace -NO₂ with -CF₃ or -CN to assess electron-withdrawing effects on kinase inhibition .
    • Benzamide substituents : Introduce meta-chloro or ortho-methyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Core scaffold variation : Synthesize thieno[3,2-d]pyrimidine or pyrrolo[3,2-d]pyrimidine analogs to compare binding affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyrido[2,3-d]pyrimidine C=O) and hydrophobic regions .

Case Study : A derivative with 4-ethoxybenzamide (replacing 5-nitro) showed 3-fold higher solubility but reduced kinase inhibition, highlighting the nitro group’s role in target engagement .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Assay standardization :
    • Use identical cell lines, passage numbers, and culture conditions (e.g., 10% FBS in DMEM) .
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity, imatinib for kinase inhibition).
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation products .
  • Structural analogs : Compare bioactivity of closely related compounds (e.g., 3-chloro vs. 4-chloro isomers) to isolate substituent effects .

Example : If a study reports anti-inflammatory activity but another shows no effect, re-evaluate using LPS-stimulated macrophages and measure TNF-α/IL-6 levels via ELISA .

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